molecular formula C28H27Cl3N4O2S B14948054 2-({5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide

2-({5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B14948054
M. Wt: 590.0 g/mol
InChI Key: CFNFOVVFWJZUKD-UHFFFAOYSA-N
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Description

2-{[4-(4-METHYLPHENYL)-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4,6-TRICHLOROPHENYL)ACETAMIDE is a complex organic compound featuring a triazole ring, a sulfanyl group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-METHYLPHENYL)-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4,6-TRICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring. The final step involves the coupling of the triazole derivative with 2,4,6-trichlorophenyl acetamide under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-METHYLPHENYL)-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4,6-TRICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

2-{[4-(4-METHYLPHENYL)-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4,6-TRICHLOROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving triazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[4-(4-METHYLPHENYL)-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4,6-TRICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-METHYLPHENYL)-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4,6-TRICHLOROPHENYL)ACETAMIDE: shares similarities with other triazole derivatives, such as:

Uniqueness

The uniqueness of 2-{[4-(4-METHYLPHENYL)-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4,6-TRICHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group and the specific substitution pattern on the triazole ring differentiate it from other triazole derivatives, potentially leading to unique applications and mechanisms of action.

Properties

Molecular Formula

C28H27Cl3N4O2S

Molecular Weight

590.0 g/mol

IUPAC Name

2-[[5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C28H27Cl3N4O2S/c1-17-5-9-20(10-6-17)35-24(15-37-21-11-7-18(8-12-21)28(2,3)4)33-34-27(35)38-16-25(36)32-26-22(30)13-19(29)14-23(26)31/h5-14H,15-16H2,1-4H3,(H,32,36)

InChI Key

CFNFOVVFWJZUKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl)COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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